Methyl3-amino-5-cyclopropylbenzoatehydrochloride
CAS No.:
Cat. No.: VC18209901
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | methyl 3-amino-5-cyclopropylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9;/h4-7H,2-3,12H2,1H3;1H |
| Standard InChI Key | LIPLCEQWANOXAU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C2CC2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
Methyl 3-amino-5-cyclopropylbenzoate hydrochloride features a benzoate core substituted with an amino group at the 3-position and a cyclopropyl moiety at the 5-position, esterified with a methyl group and protonated as a hydrochloride salt. The molecular formula is C₁₂H₁₆ClNO₂, derived from the parent methyl ester (C₁₂H₁₅NO₂) with the addition of hydrochloric acid (HCl). The molecular weight calculates to 241.71 g/mol, accounting for the chloride ion’s contribution .
The cyclopropyl group introduces steric strain and electronic effects, influencing the compound’s reactivity and stability. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulations .
Table 1: Comparative Physical Properties
| Property | Methyl Ester (Free Base) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₂H₁₆ClNO₂ |
| Molecular Weight (g/mol) | 205.25 | 241.71 |
| Density (g/cm³) | 1.2±0.1 | ~1.3 (estimated) |
| Boiling Point (°C) | 322.5±25.0 | Decomposes <300°C |
Synthesis and Manufacturing
Synthetic Pathways
The compound’s synthesis likely follows a multi-step sequence involving:
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Cyclopropane Introduction: Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to attach the cyclopropyl group to the benzene ring .
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Nitration/Amination: Direct nitration at the 3-position followed by reduction to the amino group, or Buchwald-Hartwig amination for higher regioselectivity .
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Esterification: Reaction with methanol under acidic conditions to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Industrial-scale production, as inferred from Dottikon ES’s protocols for similar benzoate derivatives, employs hazardous reaction optimization and continuous processing to enhance yield and purity . For example, high-pressure hydrogenation may be used for nitro-group reduction, while crystallization from ethyl acetate/hexanes ensures salt purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropane Attachment | Cyclopropylboronic acid, Pd catalyst, 80°C | 65–75 | >90 |
| Amination | NH₃, CuI, 100°C | 70–80 | 85–90 |
| Esterification | MeOH, H₂SO₄, reflux | 90–95 | >95 |
| Salt Formation | HCl (g), diethyl ether, 0°C | 80–85 | >98 |
Analytical Characterization
Spectroscopic Profiling
The hydrochloride salt’s structure is validated through complementary techniques:
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IR Spectroscopy: Key absorption bands include N–H stretches (3300–3500 cm⁻¹), C=O ester (1703 cm⁻¹), and aromatic C–C vibrations (1599 cm⁻¹) . The hydrochloride’s ionic nature broadens O–H and N⁺–H bands.
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 205.11 for the free base and 241.71 for the hydrochloride .
Thermal Analysis
Differential scanning calorimetry (DSC) of the hydrochloride reveals an endotherm at 186°C, corresponding to melting with decomposition . Thermogravimetric analysis (TGA) indicates a 0.2% weight loss below 160°C, suggesting low hygroscopicity, followed by rapid decomposition above 200°C .
Pharmaceutical and Industrial Applications
Chemical Synthesis Utility
As a boron-protected building block (e.g., cyclopropylboronic acid derivatives), the compound enables Suzuki-Miyaura couplings for aryl-cyclopropane construction . Its ester group also serves as a protecting group in peptide synthesis.
Stability and Regulatory Considerations
Regulatory Status
No specific CAS assignment exists for the hydrochloride salt, though its free base (1270470-94-4) is cataloged . Regulatory compliance aligns with ICH Q3A guidelines for impurities in drug intermediates, requiring ≤0.1% heavy metals and residual solvents .
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